2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (4-chloro-2-methylphenoxy)acetate
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Overview
Description
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-CHLORO-2-METHYLPHENOXY)ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxathiol ring and a phenoxyacetate moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-CHLORO-2-METHYLPHENOXY)ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxathiol Ring: This step involves the cyclization of a suitable precursor, such as a phenyl-substituted thiol, with an appropriate electrophile to form the benzoxathiol ring.
Introduction of the Phenoxyacetate Moiety: The phenoxyacetate group is introduced through a nucleophilic substitution reaction, where a phenoxyacetate derivative reacts with the benzoxathiol intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-CHLORO-2-METHYLPHENOXY)ACETATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The phenoxyacetate moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenoxyacetate derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules
Biology: The compound’s biological activity has been investigated for its potential use as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Medicine: Research has explored the compound’s potential therapeutic effects, including its ability to inhibit specific enzymes or pathways involved in disease processes.
Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers or coatings, with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-CHLORO-2-METHYLPHENOXY)ACETATE involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound’s ability to form reactive intermediates can contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-OXO-7-PHENYL-1,3-BENZOXATHIOL-5-YL (3-METHYLPHENOXY)ACETATE: This compound shares a similar core structure but differs in the substitution pattern on the phenoxyacetate moiety.
BENZO[D]THIAZOLE-2-THIOL BEARING 2-OXO-2-SUBSTITUTED-PHENYLETHAN-1-YL: This compound has a similar benzoxathiol ring but with different substituents, leading to variations in its chemical and biological properties.
Uniqueness
The uniqueness of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-CHLORO-2-METHYLPHENOXY)ACETATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H15ClO5S |
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Molecular Weight |
426.9 g/mol |
IUPAC Name |
(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C22H15ClO5S/c1-13-9-15(23)7-8-18(13)26-12-20(24)27-16-10-17(14-5-3-2-4-6-14)21-19(11-16)29-22(25)28-21/h2-11H,12H2,1H3 |
InChI Key |
KZCDZVDGBZZNSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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